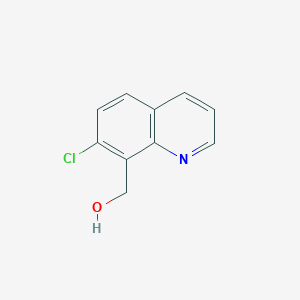

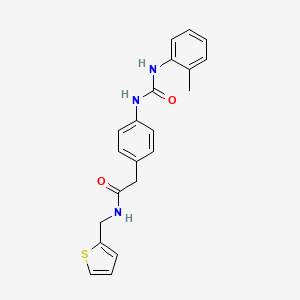

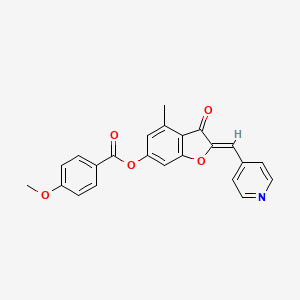

![molecular formula C15H13BrO3 B2813257 4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 384859-32-9](/img/structure/B2813257.png)

4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde” is a chemical compound with the empirical formula C15H13BrO3 . It is a solid substance . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde” is 321.17 . The InChI key, which is a unique identifier for chemical substances, is LOMRJQANQRYBTL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde” is a solid substance . Its empirical formula is C15H13BrO3, and its molecular weight is 321.17 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not available in the searched data .科学的研究の応用

Bromophenol Synthesis and Derivatives

Research on bromophenols, such as those found in the red alga Rhodomela larix, highlights the isolation of new bromophenols and brominated dibenzyl ether derivatives. These compounds are of interest due to their potential biological activities and applications in synthesizing complex organic molecules (Suzuki, Kowata, & Kurosawa, 1980).

Electrosynthesis and Hydrogenation

Electrosynthesis offers a method to drive organic reactions under ambient conditions. A study demonstrates the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde with concurrent formation of valuable chemicals, showcasing the efficiency and selectivity of the process under controlled conditions (Sherbo et al., 2018).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes on TiO2 under visible light irradiation is an area of active research. This process is highly selective and efficient, indicating potential applications in the field of green chemistry and environmental remediation (Higashimoto et al., 2009).

Oxyfunctionalization and CO Formation

A study on hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization reveals a straightforward method to transform various aromatic compounds into carbonyl compounds. This copper-catalyzed atmospheric oxidation process is noted for its atom economy and environmental friendliness, with significant implications for pharmaceutical research (Jiang et al., 2014).

Crystal Structure and Molecular Docking

Investigations into the crystal structures and molecular docking of methoxybenzaldehyde derivatives, including their interactions and electronic properties, provide insights into their potential applications in pharmaceuticals and material science. Such studies help in understanding the molecular basis of the activity of these compounds and their interactions with biological targets (Hayvalı et al., 2018).

Novel Organic Syntheses

The development of new organic compounds through the synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers, which can act as natural products or metabolites, is crucial for analytical and toxicological studies. This research contributes to the understanding of the environmental impact and potential health risks associated with these compounds (Marsh, Stenutz, & Bergman, 2003).

特性

IUPAC Name |

4-[(2-bromophenyl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTHMBJLCAARJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

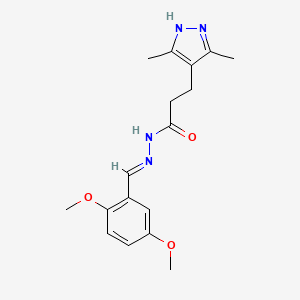

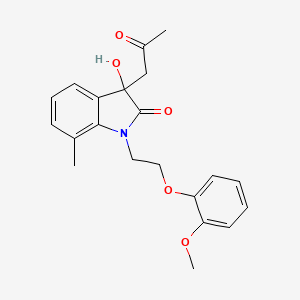

![N-(4-chlorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2813183.png)

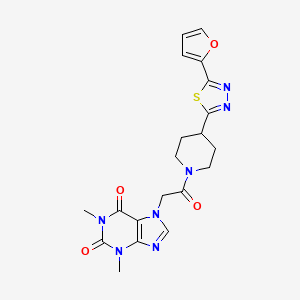

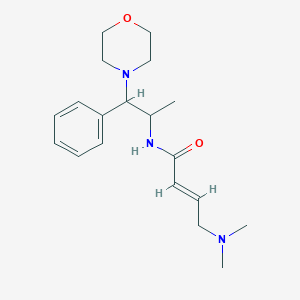

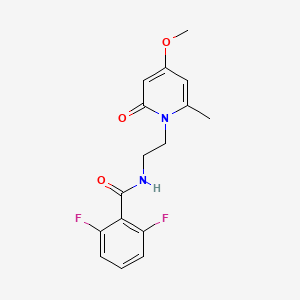

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2813186.png)

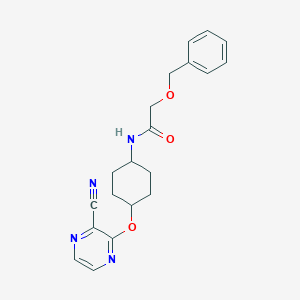

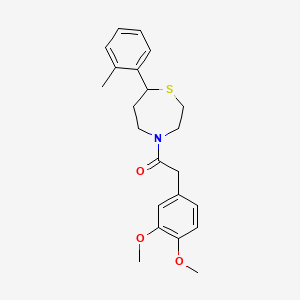

![N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2813197.png)